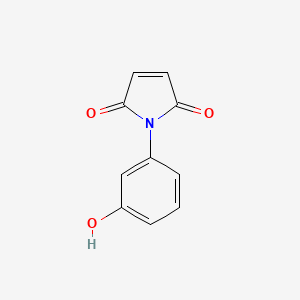

N-(3-hydroxyphenyl)maleimide

Descripción general

Descripción

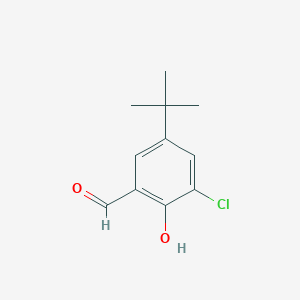

N-(3-hydroxyphenyl)maleimide is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Polymer Modification

N-(4-hydroxyphenyl) maleimide is significant in polymer modification. A study by Lu Yan-bing (2008) demonstrated its use in the controlled radical copolymerization process. This process, which involved styrene as a co-monomer, produced copolymers with narrow polydispersities and improved thermomechanical properties.

2. Synthesis and Characterization

The synthesis of N-(4-hydroxyphenyl) maleimide has been explored in various studies. Zhou Wen-jun (2011) focused on its synthesis using maleic anhydride and 4-aminophenol, finding optimum conditions for the reaction (Zhou, 2011). Another study by Zhang Dong-liang (2003) also synthesized it through a two-step method at lower temperatures, studying the impact of reaction parameters on yield (Zhang, 2003).

3. Applications in Toughening Agents

N-(4-Hydroxyphenyl) maleimide plays a role in enhancing the toughness of materials. A study by J. Hao, Luxia Jiang, and X. Cai (1996) showed that adding a bismaleimide bearing polysiloxane into a matrix could significantly increase impact strength (Hao, Jiang, & Cai, 1996).

4. High-Performance Resins

N-(4-hydroxyphenyl)maleimide is used in creating high-performance epoxy resins with enhanced thermal stability and chemical resistance. This was demonstrated in a study by S. K. Gowda and K. N. Mahendra (2006), who explored its interaction with diglycidylether of bisphenol-A (Gowda & Mahendra, 2006).

5. Antibody Drug Conjugates

In the pharmaceutical field, N-aryl maleimides, related to N-(3-hydroxyphenyl)maleimide, have been used to improve the stability of antibody-drug conjugates. R. Christie and colleagues (2015) found that N-aryl maleimides could form stable antibody conjugates under mild conditions and maintain high conjugation efficiency (Christie et al., 2015).

Mecanismo De Acción

Target of Action

N-(3-hydroxyphenyl)maleimide primarily targets enzymes containing reactive cysteinyl residues . These enzymes are essential for the growth and survival of microorganisms . The compound also interacts with proteins, enzymes, and nucleic acids . This interaction occurs through the formation of covalent bonds with the amino acid residues of the target molecule .

Mode of Action

The mode of action of this compound involves a simple, rapid reaction between a thiol and a maleimide to generate a thiosuccinimide product . This reaction is one of the most popular methods for site-selective modification of cysteine residues in bioconjugation technology . The thioether bond formed between a sulfhydryl and a maleimide group is slowly reversible under certain conditions .

Biochemical Pathways

N-substituted maleimides, such as this compound, affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-ethylmaleimide and some of its analogues in Candida albicans cells .

Result of Action

The result of the action of this compound is the inhibition of the metabolic pathways of bacteria and fungi . This leads to the deactivation of enzymes and the interruption of the growth and survival of these microorganisms . The compound has been found to display relatively strong antifungal effect and structure-dependent antibacterial activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the introduction of polymerizable groups shifts the curing exotherm to low temperatures, and the curing behavior is dictated by the polymerizable substituent present in the aromatic ring . The thermal stability of the compound and its derivatives can also be affected by the network polymer structures .

Análisis Bioquímico

Biochemical Properties

N-(3-hydroxyphenyl)maleimide actively engages with target molecules such as proteins, enzymes, and nucleic acids . This interaction occurs through the formation of covalent bonds with the amino acid residues of the target molecule . In proteomic studies, this compound can be used to detect the amount of thiol functional groups and maleimide-reactive sites in a sample protein .

Cellular Effects

This compound serves as an irreversible inhibitor of LDH isoenzyme . By binding to proteins, enzymes, and nucleic acids, this compound actively influences cell function .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of covalent bonds with the amino acid residues of the target molecule . This interaction is stabilized by hydrogen bonds and van der Waals forces .

Propiedades

IUPAC Name |

1-(3-hydroxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(11)14/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWODHBPFOGXUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30416054 | |

| Record name | N-(3-hydroxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63381-38-4 | |

| Record name | N-(3-hydroxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

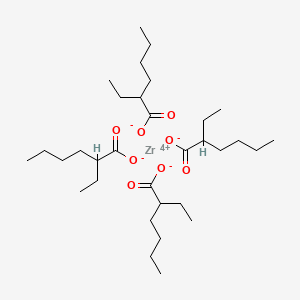

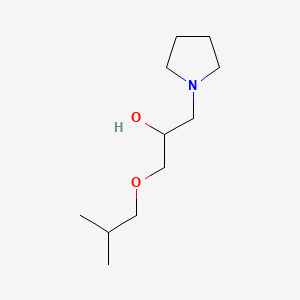

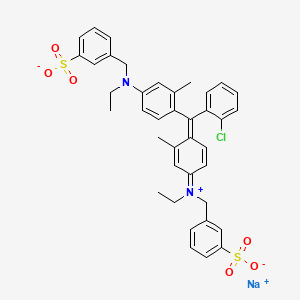

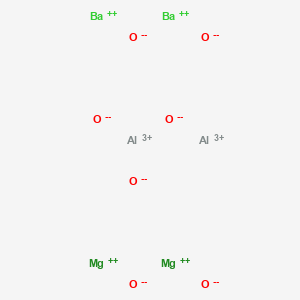

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.